molecular formula C5H5FN2O2 B1388837 5-Fluoro-6-methoxypyrimidin-2(1H)-one CAS No. 22462-35-7

5-Fluoro-6-methoxypyrimidin-2(1H)-one

Cat. No. B1388837
CAS RN: 22462-35-7
M. Wt: 144.1 g/mol
InChI Key: ASGDDXBMJFMJMY-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxypyrimidin-2(1H)-one, also known as 5-FMP, is a heterocyclic compound that has a wide range of applications in the field of scientific research. It has been used in a variety of laboratory experiments and has been studied for its potential applications in medicine, agriculture, and other areas.

Scientific Research Applications

5-Fluoro-6-methoxypyrimidin-2(1H)-one has been used in a variety of laboratory experiments, such as the synthesis of other compounds, the study of enzyme inhibition, and the study of drug metabolism. It has also been used in the study of proteins and DNA, as well as in the study of the structure and function of proteins. 5-Fluoro-6-methoxypyrimidin-2(1H)-one has also been studied for its potential applications in medicine, agriculture, and other areas.

Mechanism Of Action

The mechanism of action of 5-Fluoro-6-methoxypyrimidin-2(1H)-one is not fully understood, however, it is known that it binds to certain proteins in the body and alters their function. In particular, 5-Fluoro-6-methoxypyrimidin-2(1H)-one has been found to bind to enzymes involved in the metabolism of drugs, as well as proteins involved in the regulation of gene expression and cell signaling.

Biochemical And Physiological Effects

5-Fluoro-6-methoxypyrimidin-2(1H)-one has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in drug metabolism, as well as proteins involved in gene expression and cell signaling. In addition, 5-Fluoro-6-methoxypyrimidin-2(1H)-one has been found to have anti-inflammatory and antioxidant effects, as well as to reduce the activity of certain hormones.

Advantages And Limitations For Lab Experiments

5-Fluoro-6-methoxypyrimidin-2(1H)-one has several advantages for laboratory experiments. It is a relatively stable compound, with a long shelf life, and it is relatively easy to synthesize. Additionally, it is a relatively inexpensive compound, making it accessible to many researchers. However, 5-Fluoro-6-methoxypyrimidin-2(1H)-one has some limitations, as it can be toxic in high concentrations and it can be difficult to control the concentration of the compound in experiments.

Future Directions

There are a number of potential future directions for 5-Fluoro-6-methoxypyrimidin-2(1H)-one research. These include further exploration of its potential applications in medicine and agriculture, as well as its potential use as an enzyme inhibitor or as a drug metabolism inhibitor. Additionally, further research into the biochemical and physiological effects of 5-Fluoro-6-methoxypyrimidin-2(1H)-one could lead to a better understanding of its mechanism of action and potential therapeutic applications. Finally, further research into the synthesis of 5-Fluoro-6-methoxypyrimidin-2(1H)-one could lead to improved methods of synthesis and a better understanding of the reaction conditions necessary for its synthesis.

properties

IUPAC Name

5-fluoro-6-methoxy-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-10-4-3(6)2-7-5(9)8-4/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGDDXBMJFMJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285311
Record name 5-Fluoro-6-methoxy-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-6-methoxypyrimidin-2(1H)-one

CAS RN

22462-35-7
Record name 5-Fluoro-6-methoxy-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22462-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-6-methoxy-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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